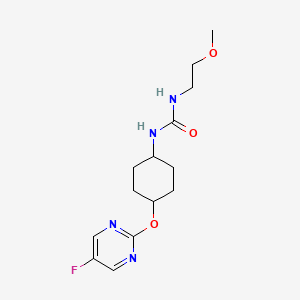

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea

説明

The compound 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea features a cyclohexyl core substituted with a 5-fluoropyrimidin-2-yloxy group and a urea moiety linked to a 2-methoxyethyl chain. This structure combines a fluorinated pyrimidine ring, known for its role in kinase inhibition and metabolic stability, with a polar methoxyethyl group that may enhance solubility.

特性

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O3/c1-21-7-6-16-13(20)19-11-2-4-12(5-3-11)22-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBFDVHZKWVRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea, identified by its CAS number 2034194-43-7, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

- Cyclohexyl Group : Provides hydrophobic interactions.

- 5-Fluoropyrimidine Moiety : Known for its role in nucleic acid metabolism and as an anticancer agent.

- Urea Functional Group : Often associated with biological activity in various therapeutic contexts.

The molecular formula is , with a molecular weight of 322.33 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical for cancer progression.

- Interaction with DNA/RNA : The fluoropyrimidine component is hypothesized to interact with nucleic acids, potentially disrupting replication in rapidly dividing cells.

- Modulation of Cell Signaling Pathways : The compound could influence pathways related to cell proliferation and survival, making it a candidate for cancer therapeutics.

Anticancer Activity

Studies have shown that derivatives of fluoropyrimidines are effective in various cancer treatments. For instance, compounds similar to this structure have been documented to demonstrate significant antiproliferative effects against various cancer cell lines, including breast and colon cancers .

Case Studies

- In Vitro Studies : In laboratory settings, the compound exhibited a dose-dependent inhibition of cancer cell growth. Notably, it showed enhanced efficacy when combined with existing chemotherapeutic agents.

- In Vivo Models : Animal studies demonstrated that administration of the compound led to reduced tumor sizes in xenograft models, suggesting its potential utility as a chemotherapeutic agent .

Comparative Biological Activity

To better understand the biological activity of this compound, it is essential to compare it with other similar compounds. The following table summarizes key findings:

Safety and Toxicology

While initial studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate safety profiles. Existing literature on similar compounds suggests that while many nicotinamide derivatives are generally well-tolerated, specific side effects may arise depending on the dosage and administration route .

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by this compound.

- Combination Therapies : Evaluating its efficacy when used alongside other anticancer agents.

- Clinical Trials : Initiating clinical trials to assess its safety and effectiveness in humans.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Structural Differences and Implications

a) Urea Substituents

- However, reduced lipophilicity may lower cell membrane permeability .

- UC2288 : The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and target binding affinity, critical for its role as a p21 inhibitor. The trifluoromethylpyridine further stabilizes interactions with hydrophobic enzyme pockets .

- Thiophene Analogue : The thiophen-2-ylmethyl group introduces sulfur-mediated π-π stacking or hydrogen bonding, which may alter selectivity compared to the target compound’s methoxyethyl chain .

b) Pyrimidine/Pyridine Modifications

- 5-Trifluoromethylpyridine (UC2288) : The trifluoromethyl group amplifies lipophilicity and steric bulk, favoring strong hydrophobic interactions in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | UC2288 | Thiophene Analogue |

|---|---|---|---|

| Molecular Weight | ~350–400 | 481.82 | 350.41 |

| LogP (Estimated) | Moderate (methoxyethyl) | High (CF3/Cl groups) | Moderate (thiophene) |

| Solubility | Likely improved in polar solvents | Low (lipophilic) | Moderate |

| Metabolic Stability | High (fluoropyrimidine) | Very high (CF3 groups) | Moderate |

Q & A

What are the critical factors influencing the synthesis yield and purity of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea?

Level: Basic

Answer:

The synthesis of this urea derivative involves multi-step reactions, where factors such as temperature control , solvent polarity , and catalyst selection significantly impact yield and purity. For example:

- Cyclohexyl Intermediate Formation : Cyclization reactions (e.g., forming the (1r,4r)-cyclohexyl backbone) require precise temperature gradients (e.g., 60–80°C) to avoid side products like cis/trans isomer mixtures .

- Coupling Reactions : The fluoropyrimidin-2-yloxy group introduction may use nucleophilic aromatic substitution, where polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Urea Bond Formation : Isocyanate-amine coupling often requires anhydrous conditions and catalysts like triethylamine to minimize hydrolysis .

Methodological Tip : Use HPLC or LC-MS to monitor intermediate purity and column chromatography for final purification .

How can researchers resolve contradictory data regarding the biological activity of this compound in kinase inhibition assays?

Level: Advanced

Answer:

Contradictions in kinase inhibition data may arise from assay conditions or structural flexibility. Strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare activity against analogs (e.g., replacing 5-fluoropyrimidin-2-yl with pyrazin-2-yl) to identify key pharmacophores .

- Assay Optimization : Ensure consistent ATP concentrations, pH, and temperature. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Molecular Dynamics Simulations : Model compound-target interactions to assess conformational stability, especially in the urea linkage and fluoropyrimidinyl moiety .

Case Study : Analogous urea derivatives showed varying IC50 values due to solvent-exposed methoxyethyl groups; NMR-based conformational analysis clarified steric effects .

What computational methods are recommended for predicting the reactivity of the fluoropyrimidin-2-yloxy group in this compound?

Level: Advanced

Answer:

Quantum mechanical (QM) calculations and cheminformatics tools are critical:

- Reaction Path Search : Use density functional theory (DFT) to model nucleophilic substitution at the pyrimidin-2-yloxy position, identifying transition states and activation energies .

- Solvent Effects : Apply COSMO-RS models to simulate solvent polarity impacts on reaction rates (e.g., DMF vs. THF) .

- Machine Learning : Train models on PubChem data to predict substituent effects on pyrimidine ring reactivity .

Example : QM studies on similar fluoropyrimidines revealed that electron-withdrawing groups (e.g., -F) accelerate substitution at the 2-position .

How should researchers design experiments to optimize the stereoselective synthesis of the (1r,4r)-cyclohexyl moiety?

Level: Basic

Answer:

Stereoselectivity in cyclohexyl intermediates can be controlled via:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to favor the (1r,4r) configuration .

- Ring-Closing Metathesis : Employ Grubbs catalysts for cyclohexene formation, followed by stereospecific hydrogenation .

- Crystallographic Validation : Confirm stereochemistry via X-ray diffraction of intermediates .

Experimental Design : Apply factorial design (e.g., varying catalyst loading, H2 pressure) to identify optimal conditions .

What strategies mitigate degradation of the 2-methoxyethyl group during long-term stability studies?

Level: Advanced

Answer:

The 2-methoxyethyl group is prone to oxidative degradation. Mitigation approaches include:

- Accelerated Stability Testing : Use forced degradation (e.g., 40°C/75% RH) with LC-MS to identify degradation products. Common issues involve methoxy-to-hydroxyl oxidation .

- Formulation Additives : Incorporate antioxidants like BHT or ascorbic acid in solid dispersions .

- Protective Group Strategies : Temporarily substitute the methoxy group with stable protecting groups (e.g., silyl ethers) during synthesis .

How can researchers validate the compound’s mechanism of action in cellular assays when off-target effects are observed?

Level: Advanced

Answer:

- CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

- Thermal Proteome Profiling (TPP) : Identify off-target binding by assessing protein thermal stability shifts post-treatment .

- Dose-Response Analysis : Use Hill slope values to distinguish primary targets (steep slopes) from secondary interactions .

What analytical techniques are most effective for characterizing the urea linkage’s stability under physiological conditions?

Level: Basic

Answer:

- NMR Spectroscopy : Monitor urea bond integrity via 1H/13C NMR in PBS (pH 7.4) at 37°C over 24–72 hours .

- Mass Spectrometry : Detect hydrolysis products (e.g., amine fragments) using high-resolution MS .

- Fluorescence Polarization : Label the compound with a fluorophore and track urea cleavage via changes in polarization .

How can reaction engineering principles improve scalability of the compound’s synthesis?

Level: Advanced

Answer:

- Flow Chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., urea bond formation) using microreactors .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

- Solvent Recycling : Optimize solvent recovery (e.g., DMF) via distillation to reduce costs and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。